4-Tert-butylthiophene-2-carbaldehyde
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Overview
Description
4-Tert-butylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylthiophene-2-carbaldehyde typically involves the functionalization of thiophene rings. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-tert-butylthiophene-2-methanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Tert-butylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-tert-butylthiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the tert-butyl group, making it less sterically hindered.
4-tert-Butylphenylthiophene-2-carbaldehyde: Contains a phenyl group, adding complexity to its structure.
Uniqueness: 4-Tert-butylthiophene-2-carbaldehyde is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity. This makes it a valuable intermediate in the synthesis of sterically demanding thiophene derivatives .
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-tert-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)7-4-8(5-10)11-6-7/h4-6H,1-3H3 |
InChI Key |
BETLOYVNBNQTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=C1)C=O |
Origin of Product |
United States |
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